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For Researchers, Scientists, and Drug Development Professionals

Introduction
2-Aminoisocytosine, also known as isocytosine, is a pyrimidine analog and an isomer of the

natural nucleobase cytosine. It is of significant interest in the fields of synthetic biology and

drug development due to its unique base-pairing properties. This technical guide provides a

comprehensive overview of the core physicochemical properties of 2-Aminoisocytosine,

detailed experimental protocols for their determination, and its role in expanded genetic

alphabets.

Chemical Structure and Tautomerism
2-Aminoisocytosine (2-amino-4-hydroxypyrimidine) exists as a mixture of tautomers in both

solution and the solid state. The two primary tautomers are the 2-amino-4-oxo form and the 2-

amino-4-hydroxy form. NMR studies have shown that in the solid state, two tautomers can be

present in a 1:1 ratio. In aqueous solution, the keto forms with the proton on either N1 or N3

are in equilibrium.[1]

Figure 1: Tautomeric forms of 2-Aminoisocytosine.
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The key physicochemical properties of 2-Aminoisocytosine are summarized in the tables

below.

General Properties
Property Value Reference(s)

Chemical Name 2-Amino-4(1H)-pyrimidinone

Synonyms
Isocytosine, 2-Amino-4-

hydroxypyrimidine

CAS Number 108-53-2

Molecular Formula C₄H₅N₃O

Molecular Weight 111.10 g/mol

Appearance
White to off-white crystalline

powder

Physical Properties
Property Value Reference(s)

Melting Point ~275 °C

Boiling Point Not available

Solubility
Soluble in DMSO, DMF, hot

water, and acetic acid.

Dimethylformamide (DMF) ~0.5 mg/mL

Dimethyl sulfoxide (DMSO) ~2.0 mg/mL

Phosphate-Buffered Saline (pH

7.2)
~2.0 mg/mL
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Property Value Reference(s)

pKa (predicted) 9.59

UV Absorption Maxima (λmax) 223 nm, 289 nm

Spectroscopic Data
UV-Vis Spectroscopy
The UV-Vis spectrum of 2-Aminoisocytosine exhibits absorption maxima at approximately

223 nm and 289 nm. The exact position and intensity of these peaks are dependent on the

solvent and the pH of the solution, due to the tautomeric nature of the molecule and its

potential for ionization.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR studies of 2-Aminoisocytosine are complicated by the presence of its tautomers. In

solution, fast exchange between tautomers may lead to averaged signals. Low-temperature

NMR studies in solvents like a mixture of dimethyl ether and deuterated dimethylformamide

(DME/DMF-d7) can resolve the signals of the individual tautomers and their hydrogen-bonded

dimers.[2][3]

¹H NMR: Expected signals would include those for the vinyl proton (C5-H) and the protons of

the amino group and N-H protons of the pyrimidine ring. The chemical shifts of the N-H

protons are particularly sensitive to hydrogen bonding and tautomeric form.

¹³C NMR: Expected signals would correspond to the four carbon atoms of the pyrimidine

ring. The chemical shifts of the carbons, especially C2, C4, and C6, will vary depending on

the tautomeric form and the solvent environment.

Fourier-Transform Infrared (FTIR) Spectroscopy
The FTIR spectrum of solid 2-Aminoisocytosine would be expected to show characteristic

absorption bands for its functional groups.
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Functional Group Expected Wavenumber Range (cm⁻¹)

N-H stretching (amine and amide) 3500 - 3100

C=O stretching (keto form) 1750 - 1650

C=N and C=C stretching (ring) 1650 - 1550

N-H bending (amine) 1650 - 1580

C-N stretching 1350 - 1200

Experimental Protocols
Determination of Aqueous Solubility (Shake-Flask
Method)
This protocol outlines the determination of the thermodynamic equilibrium solubility of 2-
Aminoisocytosine in an aqueous buffer.

Workflow for Solubility Determination

Add excess 2-Aminoisocytosine
to aqueous buffer in a vial

Seal vial and equilibrate
(e.g., 24-72h at constant temp)

with agitation
Allow solid to settle Withdraw supernatant and filter

(e.g., 0.22 µm syringe filter)
Analyze filtrate concentration

(e.g., UV-Vis or HPLC) Calculate solubility

Prepare a series of buffer
solutions with varying pH

Add a constant amount of stock
solution to each buffer

Prepare a stock solution of
2-Aminoisocytosine

Record the UV-Vis spectrum
for each pH

Plot absorbance at a specific
wavelength vs. pH

Determine pKa from the
inflection point of the curve
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 6 Tech Support

https://www.benchchem.com/product/b022253?utm_src=pdf-body-img
https://www.benchchem.com/product/b022253?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b022253?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


1. Complex formation of isocytosine tautomers with PdII and PtII - PubMed
[pubmed.ncbi.nlm.nih.gov]

2. Proton transfer in guanine–cytosine base pair analogues studied by NMR spectroscopy
and PIMD simulations - Faraday Discussions (RSC Publishing) DOI:10.1039/C8FD00070K
[pubs.rsc.org]

3. mdpi.com [mdpi.com]

To cite this document: BenchChem. [An In-depth Technical Guide to the Physicochemical
Properties of 2-Aminoisocytosine]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b022253#physicochemical-properties-of-2-
aminoisocytosine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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